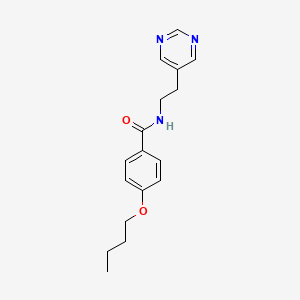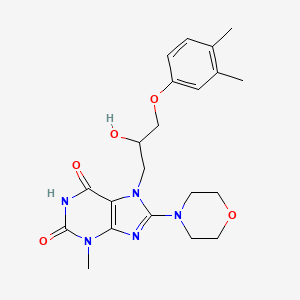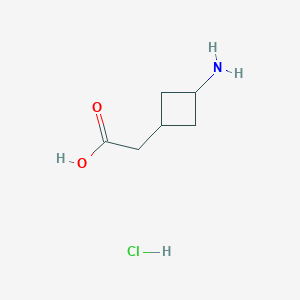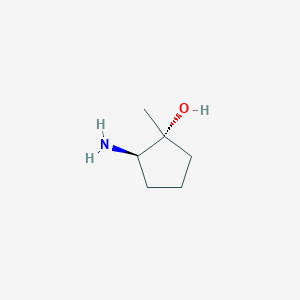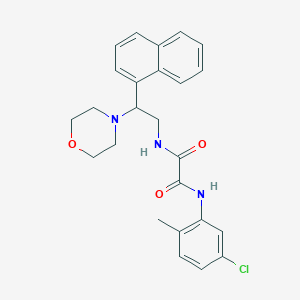
N1-(5-chloro-2-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, also known as C21H24ClN3O2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and has been found to have several interesting properties that make it an ideal candidate for use in various research applications.
Wissenschaftliche Forschungsanwendungen
Blockade of Sigma 1 Receptors
Research indicates that sigma 1 receptor antagonists, like E-52862 (S1RA), a closely related compound, demonstrate efficacy in nociceptive and neuropathic pain models. This suggests potential therapeutic applications in managing conditions like diabetic neuropathy and other types of chronic pain (Paniagua et al., 2016).
Novel Synthesis Methods
Studies have explored new synthesis methods for naphthylthioacetic acids and their derivatives, highlighting the chemical versatility and potential for creating novel compounds with varied applications in chemistry and pharmaceuticals (Yekhlef et al., 2016).
Palladium-Catalyzed Dearomatization
Density functional theory calculations shed light on the mechanisms of the palladium-catalyzed dearomatization reaction, which is crucial for developing new synthetic routes in organic chemistry and potentially for drug synthesis (Xie et al., 2013).
Antimicrobial Agents
The synthesis and characterization of compounds, including those with morpholine and naphthalene derivatives, have shown potential as antimicrobial agents. This suggests the compound's potential application in developing new antibiotics or antiseptics (Ranjith et al., 2014).
Neurokinin-1 Receptor Antagonists
Compounds designed for neurokinin-1 receptor antagonism, which may include structural features similar to the compound , have been explored for their potential in treating conditions like emesis and depression, indicating a broad therapeutic potential (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-17-9-10-19(26)15-22(17)28-25(31)24(30)27-16-23(29-11-13-32-14-12-29)21-8-4-6-18-5-2-3-7-20(18)21/h2-10,15,23H,11-14,16H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFMTGHWKHASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)
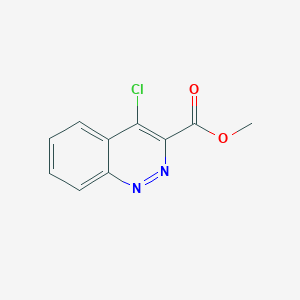

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide](/img/structure/B2563031.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2563032.png)
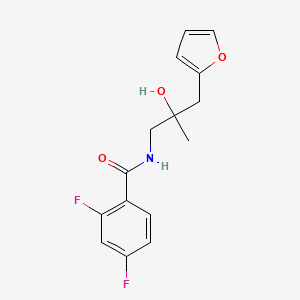

![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2563036.png)
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2563039.png)
